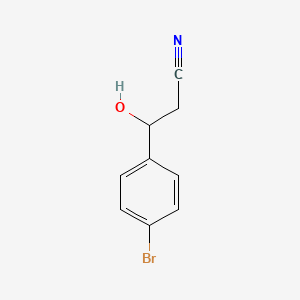

3-(4-Bromophenyl)-3-hydroxypropanenitrile

Overview

Description

3-(4-Bromophenyl)-3-hydroxypropanenitrile (BHPN) is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BHPN is a chiral compound with the chemical formula C10H8BrNO, and it has a molecular weight of 246.08 g/mol.

Scientific Research Applications

Synthesis Applications

- 3-(4-Bromophenyl)-3-hydroxypropanenitrile is used in the synthesis of tertiary amino alcohols, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).

- It serves as a key component in multicomponent transformations leading to novel compounds with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

- The compound is used in the synthesis of PI3K/mTOR inhibitors, serving as an important intermediate (Lei et al., 2015).

Antimicrobial Research

- It has been utilized in the design and synthesis of antimicrobial agents, especially in the development of 1,2,3-triazole derivatives showing potent activity against microbial strains (Zhao et al., 2012).

Materials Science

- In materials science, derivatives of 3-(4-Bromophenyl)-3-hydroxypropanenitrile are explored for their nonlinear optical properties, contributing to advancements in semiconductor devices (Shkir et al., 2019).

- Its use in the development of conjugated polythiophenes for tuning electronic properties in various applications, including sensors and organic photovoltaics, is also notable (Gohier, Frère, & Roncali, 2013).

Environmental Applications

- It has been studied in the context of biotransformation, particularly in the degradation of bromoxynil, a halogenated aromatic nitrile herbicide, under various anaerobic conditions (Knight, Berman, & Häggblom, 2003).

Catalysis

- The compound is involved in palladium-catalyzed reactions, particularly in the formation of arylated benzolactones, which are important in synthetic organic chemistry (Matsuda, Shigeno, & Murakami, 2008).

Antifungal Research

- It has been evaluated for its activity against yeasts and molds, demonstrating broad-spectrum in vitro antifungal activity, particularly against Aspergillus species (Buchta et al., 2004).

Optical Properties in Polymers

- Research on postfunctionalization of poly(3-hexylthiophene) with 3-(4-Bromophenyl)-3-hydroxypropanenitrile derivatives has shown significant influence on the optical and photophysical properties of these polymers (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name |

3-(4-bromophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXYALEBZJFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-hydroxypropanenitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

![Methyl 2-[(4-fluorosulfonylphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2983540.png)

![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)